molecular formula C22H22N2O2 B214189 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

货号 B214189
分子量: 346.4 g/mol
InChI 键: JBTYLSFKVSPVOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

作用机制

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide binds irreversibly to BTK and inhibits its kinase activity. BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cell malignancies. By blocking BTK activity, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide disrupts downstream signaling pathways and induces cell death in B-cell malignancies.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including AKT and NF-κB. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapy agents in preclinical models of B-cell malignancies.

实验室实验的优点和局限性

One advantage of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is its high potency and selectivity for BTK. 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects and is well-tolerated in preclinical models. However, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has not been tested in clinical trials and its safety and efficacy in humans are unknown.

未来方向

For 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide include testing its efficacy in combination with other chemotherapy agents in preclinical models of B-cell malignancies. In addition, the development of more soluble analogs of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide may improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the use of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in other B-cell disorders, such as autoimmune diseases and immunodeficiencies, warrants further investigation.

合成方法

The synthesis of 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylmethylamine to produce 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. This intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to yield 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.

科学研究应用

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has potent antitumor activity in mouse models of CLL and MCL.

属性

产品名称

2-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide

分子式

C22H22N2O2

分子量

346.4 g/mol

IUPAC 名称

2-(4-methylphenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-8-10-16(11-9-15)21-13-19(18-6-2-3-7-20(18)24-21)22(25)23-14-17-5-4-12-26-17/h2-3,6-11,13,17H,4-5,12,14H2,1H3,(H,23,25)

InChI 键

JBTYLSFKVSPVOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

规范 SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。